![molecular formula C16H21N5O4S B2936139 4-(8-((3,5-二甲基异恶唑-4-基)磺酰基)-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-2-基)吗啉 CAS No. 2191266-79-0](/img/structure/B2936139.png)
4-(8-((3,5-二甲基异恶唑-4-基)磺酰基)-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-2-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.
The exact mass of the compound 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Design and Synthesis
This compound can serve as a precursor in the synthesis of various pharmaceutical agents. Its structure, which includes a morpholine ring and a pyridopyrimidinyl moiety, could be instrumental in the development of drugs with enhanced pharmacokinetic properties. The sulfonyl and isoxazole groups may also contribute to the compound’s potential activity as a kinase inhibitor, which is valuable in designing cancer therapies .
Cancer Research
Isoxazole derivatives, such as the one present in this compound, have shown promise in cancer research, particularly as inhibitors of the BRD4 protein. BRD4 is known to play a role in the progression of several cancers, and its inhibition can lead to the suppression of tumor growth. This compound could be investigated for its efficacy against various cancer cell lines, including breast cancer .
Density Functional Theory (DFT) Calculations
Researchers can employ DFT calculations to study the electronic properties of this compound. These calculations can predict how the compound might interact with other molecules, which is crucial for understanding its reactivity and stability. This information is essential for designing compounds with desired properties for use in medicinal chemistry .
Biological Assays
The compound can be used in biological assays to evaluate its biological activity. For instance, its inhibitory effects on enzymes or receptors can be quantified, providing valuable data for further optimization of the compound’s structure to enhance its activity or specificity .
作用机制
Target of Action
The primary target of this compound is the BET (bromodomain and extra terminal domain) bromodomain family . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription.
Mode of Action
The compound interacts with its target by acting as a potent inhibitor . The 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, establishes a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 . This interaction disrupts the normal function of the bromodomains, thereby inhibiting their activity.
属性
IUPAC Name |
4-[8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-5-3-4-13-10-17-16(18-15(13)21)20-6-8-24-9-7-20/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOWOAPWJHQQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)
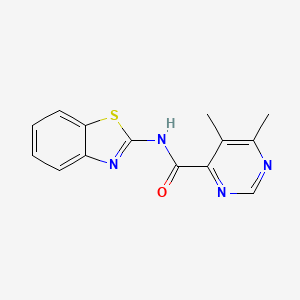
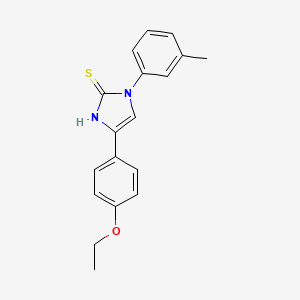

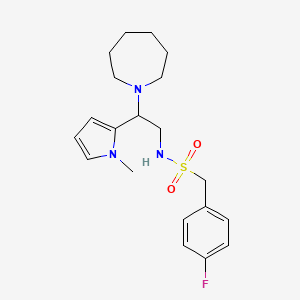
![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)

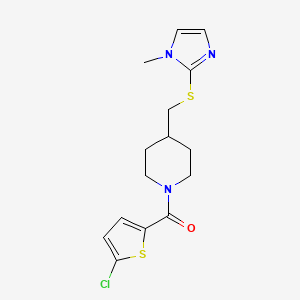
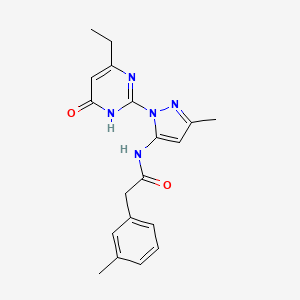
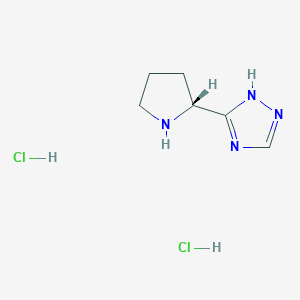
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2936077.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2936078.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2936079.png)